molecular formula C20H23N5O4S B2450743 N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224016-43-6

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2450743
CAS No.: 1224016-43-6
M. Wt: 429.5
InChI Key: OYXDTMHPUXABIA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-28-13-6-7-14(15(10-13)29-2)22-16(26)11-25-12-21-18-17(19(25)27)30-20(23-18)24-8-4-3-5-9-24/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXDTMHPUXABIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, piperidine, and thiazolo[4,5-d]pyrimidine derivatives. The synthetic route may involve:

    Formation of the thiazolo[4,5-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert ketones or other oxidized groups to alcohols or hydrocarbons.

    Substitution: This can involve replacing one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Compounds derived from thiazolo-pyrimidine structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancerous cells .
  • Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects against various pathogens. The structure–activity relationship studies indicate that modifications in the substituents can enhance this activity .

Potential Applications

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has potential applications in several areas:

  • Cancer Therapy : Due to its ability to inhibit CDKs, this compound could be developed as a therapeutic agent for various cancers.
  • Antimicrobial Agents : Its efficacy against microbial strains positions it as a candidate for developing new antibiotics or antifungal agents.
  • Neurological Disorders : Given the presence of piperidine in its structure, it may also possess neuroprotective properties worth exploring for conditions like Alzheimer's or Parkinson's disease.

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Inhibition of CDK Activity : A study demonstrated that thiazole-pyrimidine derivatives effectively inhibited CDK4 and CDK6 activities in cancer cell lines . These findings suggest that this compound could have similar effects.
  • Antimicrobial Evaluation : Another research effort focused on synthesizing new derivatives based on pyrimidine structures and evaluating their antimicrobial properties against clinical pathogens . Results indicated varying degrees of inhibition depending on structural modifications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide: Similar structure but with a morpholine group instead of piperidine.

    N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide: Similar structure but with a pyrrolidine group instead of piperidine.

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolo[4,5-d]pyrimidin core, which is associated with diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N5O5SC_{24}H_{25}N_{5}O_{5}S with a molecular weight of approximately 495.6 g/mol. The structure includes functional groups such as a dimethoxyphenyl group and a piperidine moiety, contributing to its unique chemical characteristics.

Compound Name Molecular Formula Molecular Weight
This compoundC24H25N5O5S495.6 g/mol

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of thiazolones have shown effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have reported MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that certain derivatives possess cytotoxic properties against cancer cell lines. For example:

  • IC50 Values : A related compound exhibited an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Adenosine Receptor Antagonism : Compounds in the same class have been studied for their ability to act as antagonists at the A2A adenosine receptor, which is implicated in neurodegenerative disorders .
  • DNA Gyrase Inhibition : Some derivatives have shown potential as inhibitors of DNA gyrase with IC50 values ranging from 12.27–31.64 μM .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of thiazolo[4,5-d]pyrimidine derivatives:

  • The most active derivative demonstrated significant antibacterial activity and was effective in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Study on Cytotoxic Effects

Another study focused on the cytotoxic effects of thiazolo derivatives found that:

  • The compounds not only inhibited cancer cell growth but also exhibited low hemolytic activity, indicating a favorable safety profile .

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